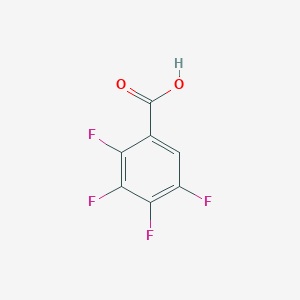

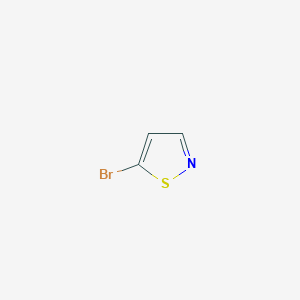

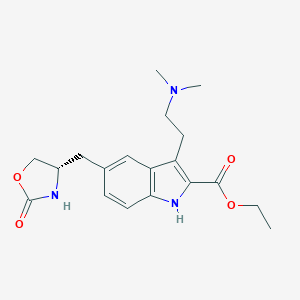

![molecular formula C16H21N3O2 B043067 (4R)-4-[[3-(2-二甲氨基乙基)-1H-吲哚-5-基]甲基]恶唑烷-2-酮 CAS No. 139264-24-7](/img/structure/B43067.png)

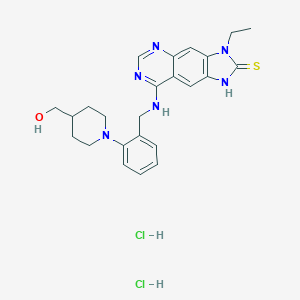

(4R)-4-[[3-(2-二甲氨基乙基)-1H-吲哚-5-基]甲基]恶唑烷-2-酮

描述

“(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one” is a chemical compound with the molecular formula C16H21N3O2 . It is used in the acute treatment of migraine attacks with or without aura and cluster headaches .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The molecular weight of the compound is 287.36 g/mol .Physical And Chemical Properties Analysis

This compound has a melting point of 139 - 141°C and a boiling point of 563°C . It has a density of 1.217 g/cm3 at 20°C and a vapor pressure of 1.0E-12 at 25°C . The compound is soluble in water .科学研究应用

Migraine Treatment

Zolmitriptan is a serotonin receptor agonist that is highly effective in the acute treatment of migraines . The (S)-isomer of zolmitriptan is pharmacologically more potent than the ®-isomer .

Quality Control in Pharmaceutical Manufacturing

The ®-isomer of zolmitriptan is considered an impurity in the production of the drug, and its presence must be carefully controlled . The allowed limit of the ®-isomer has been established by the USP as 0.15% w/w .

Capillary Zone Electrophoresis (CZE)

The ®-isomer of zolmitriptan can be measured by capillary zone electrophoresis (CZE), a technique used to separate ionic species by their charge and frictional forces .

Analytical Method Development

The development of analytical methods for the separation and quantification of the ®-isomer of zolmitriptan is an important area of research . These methods must be accurate and reproducible .

Use as a Reference Standard

Zolmitriptan R-isomer is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .

安全和危害

The compound may be fatal if swallowed and enters airways . In case of skin contact, immediately wash skin with soap and copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of eye contact, immediately flush eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical advice . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration . If breathing is difficult, give oxygen . Seek medical attention .

作用机制

Target of Action

Zolmitriptan R-isomer, also known as (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists and play a crucial role in the treatment of acute migraines .

Mode of Action

Zolmitriptan R-isomer acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its action on these receptors causes vasoconstriction in intracranial blood vessels . Additionally, it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The activation of the 5-HT 1B/1D/1F receptors by Zolmitriptan R-isomer leads to a cascade of events in the biochemical pathway. The primary effect is the vasoconstriction of intracranial blood vessels, which helps alleviate the symptoms of migraines. The inhibition of pro-inflammatory neuropeptides further aids in reducing the inflammation and pain associated with migraines .

Pharmacokinetics

Zolmitriptan R-isomer exhibits a mean elimination half-life of approximately three hours following oral or nasal administration . It is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . The metabolism of Zolmitriptan results in three major metabolites: an active N-desmethyl metabolite (183C91) and two inactive metabolites, N-oxide (1652W92) and another unidentified compound . Approximately one-sixth of the clearance is renal .

Action Environment

The action of Zolmitriptan R-isomer can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as inhibitors of CYP1A2 or MAO, could potentially affect the metabolism of Zolmitriptan . Furthermore, the pH of the body can also impact the absorption and effectiveness of the drug .

属性

IUPAC Name |

(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one | |

CAS RN |

139264-24-7 | |

| Record name | Zolmitriptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Can the area under the curve (AUC) for (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, more commonly known as zolmitriptan, be predicted using a limited sampling strategy?

A1: Yes, research suggests that using intranasal pharmacokinetic data, specifically the relationship between Cmax (maximum concentration) and AUC, can provide accurate AUC predictions for zolmitriptan. A study demonstrated that a linear regression model based on Cmax vs. AUC for intranasal zolmitriptan showed excellent correlation []. This model allowed for the prediction of AUC values using published Cmax data, with the majority of predicted AUCs falling within a 0.76–1.25-fold difference from observed values []. This approach suggests potential for a simplified, limited sampling strategy to predict zolmitriptan AUC.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。